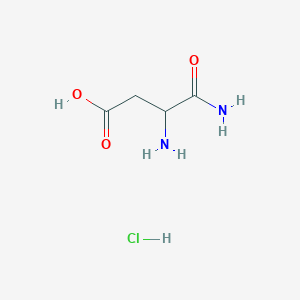![molecular formula C12H12O3 B13236162 [5-(3-Methoxyphenyl)furan-2-YL]methanol](/img/structure/B13236162.png)
[5-(3-Methoxyphenyl)furan-2-YL]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[5-(3-Methoxyphenyl)furan-2-YL]methanol: is an organic compound that belongs to the class of furan derivatives It features a furan ring substituted with a methoxyphenyl group and a methanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [5-(3-Methoxyphenyl)furan-2-YL]methanol typically involves the reaction of 3-methoxybenzaldehyde with furan-2-carbaldehyde in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to obtain high-purity product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: [5-(3-Methoxyphenyl)furan-2-YL]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: It can participate in substitution reactions, where the methoxy or methanol groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine:
- Explored for its potential therapeutic applications, particularly in drug development.
Industry:
- Utilized in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of [5-(3-Methoxyphenyl)furan-2-YL]methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
- 3,5-Dichloro-4-methoxyphenylmethanol
- 3-Chloro-5-methoxyphenylmethanol
Comparison:
- Structural Differences: The presence of different substituents on the phenyl ring (e.g., chloro vs. methoxy) can significantly impact the compound’s reactivity and properties.
- Unique Properties: [5-(3-Methoxyphenyl)furan-2-YL]methanol is unique due to its specific substitution pattern, which may confer distinct biological and chemical properties compared to its analogs.
Propriétés
Formule moléculaire |
C12H12O3 |
|---|---|
Poids moléculaire |
204.22 g/mol |
Nom IUPAC |
[5-(3-methoxyphenyl)furan-2-yl]methanol |
InChI |
InChI=1S/C12H12O3/c1-14-10-4-2-3-9(7-10)12-6-5-11(8-13)15-12/h2-7,13H,8H2,1H3 |
Clé InChI |
IWHQCKIIOMTZBP-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)C2=CC=C(O2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


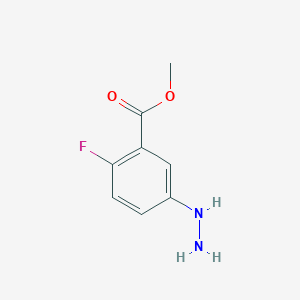
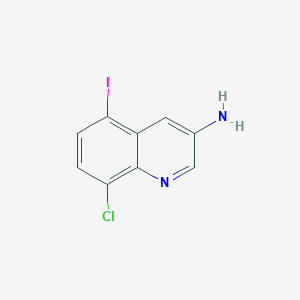
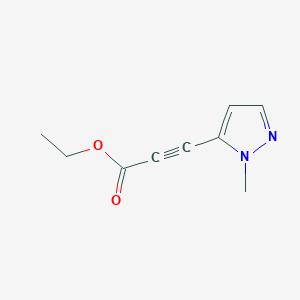
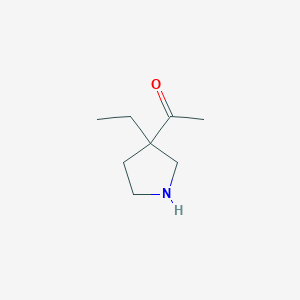
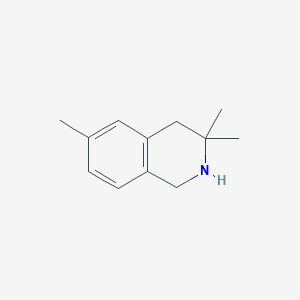

![(2S)-3-[Methyl(prop-2-en-1-yl)amino]-2-[(triphenylmethyl)amino]propan-1-ol](/img/structure/B13236138.png)
![tert-Butyl N-{5-[(azepan-4-yl)amino]pyridin-2-yl}carbamate dihydrochloride](/img/structure/B13236150.png)

![1-(3-Fluorophenyl)-2-azabicyclo[2.1.1]hexane](/img/structure/B13236167.png)
![2-amino-N-[1-(2,4-difluorophenyl)ethyl]propanamide](/img/structure/B13236174.png)
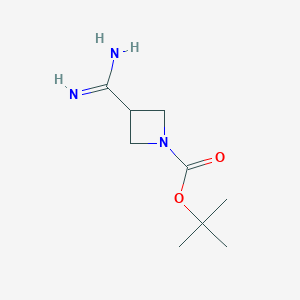
![Methyl3-(bicyclo[2.2.1]heptan-2-YL)prop-2-ynoate](/img/structure/B13236178.png)
